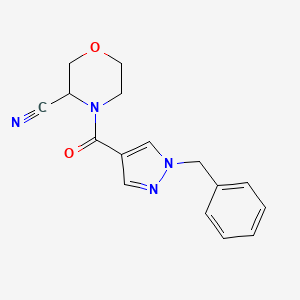

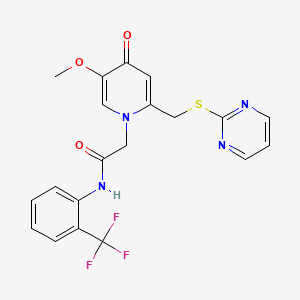

![molecular formula C17H10BrFN2OS B2476805 7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-68-7](/img/structure/B2476805.png)

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused to a chromene ring with a thione group at the 4th position.

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antimicrobial Activities

A study by Kamdar et al. (2011) synthesized novel compounds, including chromeno[2,3-d]pyrimidine derivatives, which exhibited significant antitubercular and antimicrobial activities. This highlights the potential of these compounds in treating tuberculosis and various bacterial infections.

Catalyst-Free Synthesis and Pharmaceutical Applications

Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for functionalized chromeno[2,3-d]pyrimidine derivatives Brahmachari & Nayek (2017). This approach is eco-friendly and efficient, suggesting a practical route for pharmaceutical applications.

Chemosensor Development

Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine derivatives for sensing applications Jamasbi et al. (2021). Specifically, they developed a colorimetric chemosensor for detecting Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring.

Antitumor Screening

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, which underwent antitumor screening Becan & Wagner (2008). Some derivatives exhibited notable activity against human tumor cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives and evaluated their antimicrobial activity Banothu & Bavanthula (2012). This research supports the use of these compounds in developing new antimicrobial agents.

Antioxidant and Antifungal Properties

Sheikhi-Mohammareh et al. (2020) synthesized selenazolopyrimidine-thiones, including a chromeno[2,3-d]pyrimidine derivative, which showed promising antioxidant and antifungal activities Sheikhi-Mohammareh et al. (2020). This suggests their potential in treating fungal infections and oxidative stress-related disorders.

Other Applications

Additional research includes the development of fluorescent chromenopyrimidine derivatives Zonouzi et al. (2013) and studies on the analgesic, anti-pyretic, and DNA cleavage properties of pyrimidine derivatives Keri et al. (2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPGGFLOXBWWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide](/img/structure/B2476724.png)

![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2476728.png)

![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)

![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)

![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)